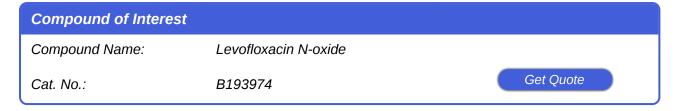


Application Notes & Protocols: Analytical Methods for the Detection of Levofloxacin Noxide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is susceptible to degradation under certain conditions, leading to the formation of impurities. One of the primary degradation products is **Levofloxacin N-oxide**, which can form upon exposure to daylight and oxidative stress.[1][2][3][4] The presence of this and other impurities can impact the safety and efficacy of the pharmaceutical product. Therefore, robust analytical methods are crucial for the detection and quantification of **Levofloxacin N-oxide** to ensure the quality and stability of levofloxacin in bulk drug substances and pharmaceutical formulations.

These application notes provide an overview of the common analytical techniques and detailed protocols for the determination of **Levofloxacin N-oxide**. The methods described are primarily based on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, which are widely used for their specificity, sensitivity, and accuracy.

Analytical Methodologies

The principal analytical methods for the detection and quantification of **Levofloxacin N-oxide** are stability-indicating HPLC and LC-MS/MS methods. These methods are designed to



separate the N-oxide from the parent drug, other known impurities, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a common and reliable technique for the routine analysis of Levofloxacin and its impurities. The method's ability to separate compounds with different polarities makes it well-suited for resolving Levofloxacin from its more polar N-oxide derivative. Several validated HPLC methods have been reported for this purpose.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more sensitive and specific detection, particularly in complex matrices or at very low concentrations, LC-MS/MS is the method of choice. This technique provides structural information, allowing for unambiguous identification of **Levofloxacin N-oxide** and other degradation products.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated analytical methods for the detection of Levofloxacin and its related substances, including **Levofloxacin N-oxide**.

Table 1: HPLC Method Performance Characteristics



Parameter	Method 1	Method 2
Column	Cosmosil C18 (250mm x 4.6mm, 5μm)	Not Specified
Mobile Phase	Buffer and Methanol (68:32 v/v)	Not Specified
Detection	UV at 294 nm	Fluorescence
Limit of Detection (LOD)	0.013 μg/mL (for impurity C)	0.1 μg/mL
Limit of Quantification (LOQ)	0.044 μg/mL (for impurity A)	Not Specified
Linearity Range	LOQ to 150% of standard concentration	0.1 to 15 μg/mL
Recovery	Not Specified	104% to 107%

Table 2: LC-MS/MS Method Performance Characteristics

Parameter	Method 1	Method 2
Column	Not Specified	Not Specified
Sample Preparation	Protein Precipitation	Not Specified
Detection	Triple Quadrupole Mass Spectrometer	ESI-MS/MS
Lower Limit of Quantification (LLOQ)	0.10 mg/L	0.13-0.23 ng/mL
Linearity Range	0.10 to 5.00 mg/L	0.13-1000 ng/mL
Intra-day Precision (%RSD)	1.4% to 2.4%	<9%
Inter-day Precision (%RSD)	3.6% to 4.1%	<9%
Accuracy	0.1% to 12.7%	92.1% to 104%

Experimental Protocols



Protocol 1: Stability-Indicating RP-HPLC Method for Levofloxacin and its Degradation Products

This protocol is adapted from a validated stability-indicating reversed-phase HPLC method.

- 1. Objective: To quantify Levofloxacin and separate it from its degradation products, including **Levofloxacin N-oxide**, in bulk drug and pharmaceutical dosage forms.
- 2. Materials and Reagents:
- · Levofloxacin reference standard
- Levofloxacin N-oxide reference standard (if available)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Triethylamine
- Sodium dihydrogen orthophosphate dihydrate
- · Orthophosphoric acid
- Water (HPLC grade)
- 3. Chromatographic Conditions:
- Column: ACE C18 (or equivalent), 250 mm x 4.6 mm, 5 μm
- Mobile Phase A: 0.5% (v/v) triethylamine in 25 mM sodium dihydrogen orthophosphate dihydrate, pH adjusted to 6.0 with orthophosphoric acid
- Mobile Phase B: Methanol
- Gradient: A simple linear gradient is used to achieve separation. The specific gradient profile should be optimized based on the column and system.

Methodological & Application





• Flow Rate: 1.0 mL/min

Column Temperature: Ambient

Detection: UV at 294 nm

Injection Volume: 20 μL

4. Sample Preparation:

- Standard Solution: Accurately weigh and dissolve an appropriate amount of Levofloxacin reference standard in the mobile phase to obtain a known concentration.
- Sample Solution (Bulk Drug): Accurately weigh and dissolve the Levofloxacin bulk drug in the mobile phase to obtain a concentration similar to the standard solution.
- Sample Solution (Dosage Form): For tablets, weigh and finely powder a representative number of tablets. Extract a quantity of powder equivalent to a single dose with the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter.
- 5. Forced Degradation Study (to generate **Levofloxacin N-oxide**):
- Oxidative Degradation: Treat a solution of Levofloxacin with 30% hydrogen peroxide.
- Photolytic Degradation: Expose a solution of Levofloxacin to daylight.
- Analyze the stressed samples using the HPLC method to confirm the separation of the Noxide peak from the parent drug peak.
- 6. Data Analysis:
- Identify the peaks based on their retention times compared to the reference standards.
- Calculate the amount of Levofloxacin N-oxide and other impurities using the peak area and the concentration of the reference standard.



Protocol 2: LC-MS/MS Method for the Identification of Levofloxacin N-oxide

This protocol provides a general framework for the identification of **Levofloxacin N-oxide** using LC-MS/MS.

- 1. Objective: To confirm the identity of **Levofloxacin N-oxide** in degradation samples.
- 2. Materials and Reagents:
- Levofloxacin
- Ammonium acetate
- Formic acid
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- 3. Chromatographic and Mass Spectrometric Conditions:
- Column: Agilent Zorbax Extend-C18 (or equivalent), 250 mm x 4.6 mm, 5 μm
- Mobile Phase A: 0.1% Ammonium acetate solution, pH adjusted to 3.5 with formic acid
- Mobile Phase B: Acetonitrile
- Gradient Elution: A suitable gradient to separate the compounds of interest.
- Flow Rate: 0.5 mL/min
- Column Temperature: 40 °C
- Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.
- Mass Analysis: Full scan mode to detect the molecular ions of Levofloxacin (m/z 362.2) and
 Levofloxacin N-oxide (m/z 378.1). Product ion scan (MS/MS) can be used for structural

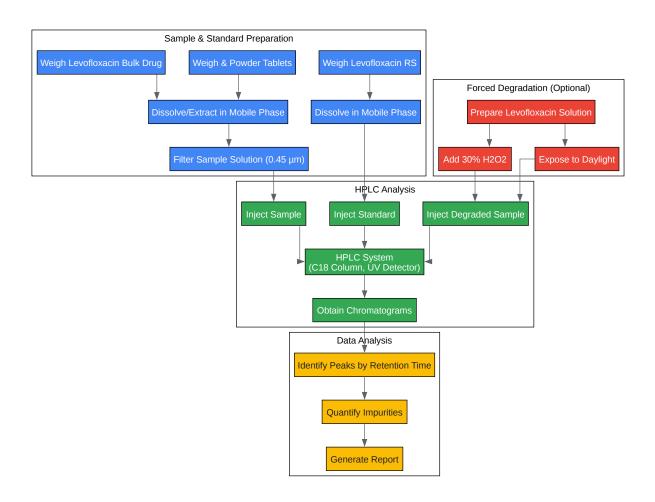


confirmation.

- 4. Sample Preparation:
- Prepare a solution of the degraded Levofloxacin sample in the mobile phase.
- Filter the sample through a 0.22 μm syringe filter before injection.
- 5. Data Analysis:
- Extract the ion chromatograms for the expected m/z values of Levofloxacin and Levofloxacin N-oxide.
- Compare the mass spectra of the detected peaks with the expected fragmentation patterns to confirm the identity of the compounds.

Visualizations

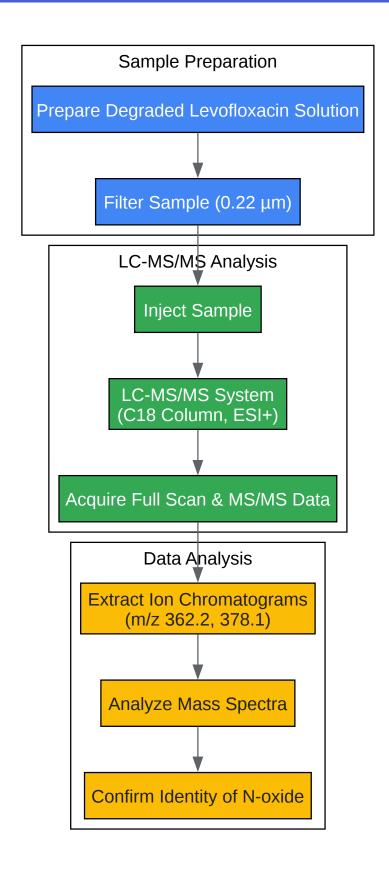




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Caption: Workflow for HPLC analysis of **Levofloxacin N-oxide**.





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Caption: Workflow for LC-MS/MS identification of Levofloxacin N-oxide.



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